molecular formula C26H30BrNO4S2 B1666544 Aclidinium bromide CAS No. 320345-99-1

Aclidinium bromide

Numéro de catalogue: B1666544
Numéro CAS: 320345-99-1
Poids moléculaire: 564.6 g/mol
Clé InChI: XLAKJQPTOJHYDR-QTQXQZBYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Aclidinium bromide is a competitive and reversible anticholinergic drug that specifically targets acetylcholine muscarinic receptors . It binds to all five muscarinic receptor subtypes with similar affinity . The effects of this compound on the airways are mediated through the M3 receptor at the smooth muscle, causing bronchodilation .

Cellular Effects

This compound’s effects on cells are primarily observed in the smooth muscle cells of the airways. By binding to the M3 receptors on these cells, this compound causes bronchodilation, which helps alleviate symptoms of COPD .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the M3 muscarinic receptors on smooth muscle cells in the airways . This binding is competitive and reversible, preventing acetylcholine from binding to these receptors and causing bronchoconstriction . As a result, this compound helps relax and widen the airways, improving airflow and reducing symptoms in COPD patients .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action and a long duration of effect . Its effects on the airways are dose-dependent and can last longer than 24 hours .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it’s known that in dogs, this compound induced a smaller and more transient increase in heart rate than tiotropium at comparable supratherapeutic doses .

Metabolic Pathways

The major route of metabolism of this compound is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . This compound is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives, neither of which binds to muscarinic receptors and are pharmacologically inactive .

Transport and Distribution

About 30% of inhaled this compound is deposited in the lung . From the lung, it is absorbed into the bloodstream, reaching highest blood plasma concentrations after five minutes in healthy persons and after 10 to 15 minutes in COPD patients .

Subcellular Localization

The subcellular localization of this compound is primarily at the M3 muscarinic receptors on the smooth muscle cells of the airways . By binding to these receptors, this compound exerts its bronchodilatory effects, helping to alleviate symptoms in COPD patients .

Méthodes De Préparation

La synthèse du bromure d’aclidinium implique plusieurs étapes :

Les méthodes de production industrielle visent à optimiser le rendement et la pureté tout en minimisant la formation d’impuretés isomères et autres impuretés liées au processus .

Analyse Des Réactions Chimiques

Le bromure d’aclidinium subit plusieurs types de réactions chimiques :

    Hydrolyse : La principale voie de métabolisation du bromure d’aclidinium est l’hydrolyse, à la fois chimiquement et enzymatiquement par les estérases du plasma.

    Oxydation et Réduction : Bien que des réactions d’oxydation et de réduction spécifiques ne soient pas couramment rapportées, la structure du composé suggère une réactivité potentielle dans des conditions appropriées.

    Substitution : Le bromure d’aclidinium peut subir des réactions de substitution, en particulier impliquant son ion bromure.

Les réactifs couramment utilisés dans ces réactions comprennent l’hydrure de sodium, le chlorooxoacétate de méthyle et le bromure de 2-thiénylmagnesium . Les principaux produits formés à partir de ces réactions sont les dérivés d’alcool et d’acide dithiénylglycolique .

4. Applications de la Recherche Scientifique

Le bromure d’aclidinium a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Improvement in Pulmonary Function

Numerous studies have demonstrated the efficacy of aclidinium bromide in enhancing lung function:

  • Bronchodilation : Aclidinium significantly improves forced expiratory volume in 1 second (FEV1) compared to placebo. In a study involving 828 patients, aclidinium doses of 200 µg and 400 µg resulted in improvements in trough FEV1 of 99 mL and 128 mL respectively at week 24 (p<0.0001) compared to placebo .
  • 24-hour Efficacy : A randomized trial showed that aclidinium provided significant 24-hour bronchodilation from day one, with comparable efficacy to tiotropium after six weeks .

Quality of Life Improvements

Aclidinium not only improves lung function but also enhances health-related quality of life (HRQoL):

  • Health Status : Patients receiving aclidinium reported significant improvements in their health status as measured by the St George's Respiratory Questionnaire (SGRQ) .
  • Symptoms Relief : The drug effectively reduces symptoms such as dyspnoea and exacerbations, contributing to better overall well-being .

Safety Profile

The safety profile of this compound has been extensively evaluated:

  • Adverse Events : Aclidinium has a similar incidence of adverse events compared to placebo and tiotropium, with less than 1.5% experiencing anticholinergic side effects .
  • Cardiovascular Safety : A pooled analysis indicated that aclidinium did not increase the risk of major adverse cardiovascular events (MACE) compared to placebo over three years .

Comparative Studies

Aclidinium has been compared with other bronchodilators, particularly tiotropium:

ParameterThis compoundTiotropiumPlacebo
Trough FEV1 Improvement (mL)99 (200 µg), 128 (400 µg)140N/A
Peak FEV1 Improvement (mL)185 (200 µg), 209 (400 µg)123N/A
Dyspnoea ImprovementSignificantSignificantN/A
Adverse Events Incidence (%)~28~28~30

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • Long-term Management : A study involving patients with moderate to severe COPD demonstrated that long-term use of aclidinium resulted in sustained improvements in lung function and symptom control over a year .
  • Impact on Exacerbations : In another study, aclidinium reduced the rate of moderate to severe COPD exacerbations significantly during the first year compared to placebo, indicating its role in long-term disease management .
  • Quality of Sleep : Research has shown that aclidinium improves nocturnal oxygen saturation and reduces early-morning symptoms like cough and wheeze, enhancing sleep quality for COPD patients .

Activité Biologique

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various pharmacological effects, including bronchodilation, anti-inflammatory actions, and potential impacts on oxidative stress in lung tissues. This article summarizes recent findings regarding the biological activity of this compound, supported by clinical studies and research data.

This compound functions by blocking muscarinic receptors in the airways, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is similar to that of other LAMAs like tiotropium and ipratropium bromide. Aclidinium has been shown to have a rapid onset of action and a prolonged effect, making it suitable for twice-daily dosing.

Clinical Trials Overview

A series of clinical trials have evaluated the efficacy and safety of this compound in COPD patients. One pivotal study randomized 828 patients to receive either 200 μg or 400 μg of aclidinium or placebo for 24 weeks. The primary endpoint was the change in trough forced expiratory volume in 1 second (FEV1) at week 24, which demonstrated significant improvements over placebo:

Treatment Group Change in FEV1 (L) p-value
Aclidinium 200 μg+0.086<0.001
Aclidinium 400 μg+0.103<0.001
Placebo+0.012-

The results indicated that both doses of aclidinium significantly improved lung function compared to placebo, with a favorable safety profile .

Impact on Oxidative Stress

Research has also highlighted aclidinium's role in reducing oxidative stress within lung tissues. In vitro studies revealed that aclidinium pretreatment significantly decreased intracellular reactive oxygen species (ROS) levels induced by cigarette smoke extract (CSE) in human bronchial fibroblasts:

  • CSE exposure increased ROS generation significantly after 2 hours, persisting for up to 24 hours.
  • Aclidinium reduced CSE-induced ROS levels by nearly 50% at concentrations around 107M10^{-7}M .

This suggests that aclidinium may exert protective effects against oxidative damage in the lungs, potentially contributing to its therapeutic benefits in COPD.

Comparative Studies with Other LAMAs

Aclidinium has been compared with other LAMAs such as tiotropium in several studies. A notable trial indicated that aclidinium provided comparable bronchodilation to tiotropium after six weeks of treatment, with significant improvements in health-related quality of life metrics .

Summary of Comparative Efficacy

Parameter Aclidinium Tiotropium p-value
FEV1 AUC (0-24h)Significantly improvedComparable-
Health Status ImprovementSignificantSignificant-

Safety Profile

The safety profile of aclidinium was assessed across multiple studies involving thousands of patients. Common adverse events included respiratory infections and urinary tract infections, but these were generally mild and comparable to those observed with placebo treatments . Importantly, aclidinium was found to be noninferior to placebo regarding major adverse cardiovascular events over three years .

Propriétés

IUPAC Name

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKJQPTOJHYDR-QTQXQZBYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185854
Record name Aclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320345-99-1
Record name Aclidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320345-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclidinium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclidinium bromide
Reactant of Route 2
Reactant of Route 2
Aclidinium bromide
Reactant of Route 3
Aclidinium bromide
Reactant of Route 4
Aclidinium bromide
Reactant of Route 5
Reactant of Route 5
Aclidinium bromide
Reactant of Route 6
Reactant of Route 6
Aclidinium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.